![molecular formula C14H10N2O2 B2436530 2-(Benzimidazol-1-yl)benzoic acid CAS No. 29003-05-2](/img/structure/B2436530.png)
2-(Benzimidazol-1-yl)benzoic acid
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Overview
Description
2-(Benzimidazol-1-yl)benzoic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems and different kinds of biological activity have been obtained .Scientific Research Applications
Corrosion Inhibition
In the field of materials science, this compound has been investigated for its ability to inhibit corrosion of metals, particularly mild steel. Researchers study its effectiveness in acidic environments, such as 1 M HCl .
Antioxidant Properties
Newly synthesized benzimidazole derivatives, including this compound, have been evaluated for their in vitro antioxidant activity. Understanding its antioxidant mechanisms can contribute to drug development and disease prevention .
Anti-Tubercular Potential
In the fight against tuberculosis, 2-(1H-1,3-benzodiazol-1-yl)benzoic acid derivatives have been synthesized and evaluated for their anti-tubercular potential. Some compounds exhibited potent activity against Mycobacterium tuberculosis strains .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often interact with various proteins and enzymes, influencing their function
Mode of Action
It’s known that benzimidazole derivatives often act by binding to their target proteins or enzymes, altering their structure and function
Result of Action
Benzimidazole derivatives are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). It is also harmful to aquatic life .
Future Directions
Benzimidazole derivatives have been widely investigated due to their medicinal importance. They have been found to have a wide range of biological properties and have been used in the treatment of various diseases . Future research may focus on further exploring the potential applications of these compounds in medicine.
properties
IUPAC Name |
2-(benzimidazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQFHWSILYDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29003-05-2 |
Source
|
Record name | 2-(1H-1,3-benzodiazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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